molecular formula C17H15N3O4 B2677164 2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1105199-04-9

2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Cat. No. B2677164
CAS RN: 1105199-04-9
M. Wt: 325.324
InChI Key: WXJDHVOBSVKPNB-UHFFFAOYSA-N
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Description

2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, also known as KPT-9274, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. This compound is a member of the chromene family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of chromene derivatives, including those structurally related to 2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, has been a subject of interest due to their potential biological activities. For instance, Ramaganesh et al. (2010) synthesized a series of coumarin derivatives containing the thiazolidin-4-one ring and evaluated their biological properties. The synthesis involved key intermediates such as ethyl 2-oxo-2H-chromene-3-carboxylate and 2-oxo-2H-chromene-3-carbohydrazide, leading to compounds with antibacterial activity against various bacterial strains Ramaganesh et al., 2010.

Antimicrobial Agents

Chromene derivatives have been explored for their antimicrobial properties. Azab et al. (2017) reported the synthesis of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles as antimicrobial agents. The synthesized compounds showed high antimicrobial activity, indicating their potential as therapeutic agents Azab et al., 2017.

Photoreactive Polymers

Nechifor (2009) explored the synthesis of aromatic polyamides with coumarin chromophores, demonstrating the potential of coumarin derivatives in material science. The polymers exhibited photosensitive properties and could be used in applications requiring UV sensitivity Nechifor, 2009.

Crystal Structure Analysis

The crystal structures of various chromene derivatives have been analyzed to understand their molecular conformations and interactions. Reis et al. (2013) examined the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing insight into the molecular geometry and potential intermolecular interactions Reis et al., 2013.

properties

IUPAC Name

2-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15-7-3-9-19-20(15)10-4-8-18-16(22)13-11-12-5-1-2-6-14(12)24-17(13)23/h1-3,5-7,9,11H,4,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDHVOBSVKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

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